ML179

Übersicht

Beschreibung

ML179 ist ein potenter und selektiver inverser Agonist des Leberrezeptorhomologs 1 (LRH1, NR5A2) mit einer Hemmkonzentration (IC50) von 320 Nanomol . Es hat ein erhebliches Potenzial in der Erforschung von östrogenrezeptor-negativem Brustkrebs gezeigt, da es eine antiproliferative Aktivität in MDA-MB-231-Zellen aufweist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML179 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der detaillierte Syntheseweg ist proprietär und beinhaltet in der Regel die Verwendung fortschrittlicher organischer Synthesetechniken. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Lösungsmittel, Katalysatoren und Temperaturregelungen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseverfahrens beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichmäßigen Qualitätskontrolle und die Einhaltung regulatorischer Standards für die pharmazeutische Produktion. Der Einsatz von automatisierten Reaktoren und kontinuierlicher Flusschemie könnte zur Steigerung der Effizienz und Reproduzierbarkeit eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogene in Gegenwart eines Katalysators oder Nucleophile in polaren Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Potenzielle therapeutische Anwendungen in der Krebsbehandlung, insbesondere bei Brustkrebs.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als inverser Agonist des Leberrezeptorhomologs 1 (LRH1) wirkt. Es bindet an den Rezeptor und induziert eine Konformationsänderung, die seine Aktivität reduziert. Dies führt zur Unterdrückung der Zielgenexpression und zur Hemmung der Zellproliferation. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Modulation von Transkriptionsfaktoren und Signalwegen, die mit Zellwachstum und -differenzierung verbunden sind .

Analyse Chemischer Reaktionen

Types of Reactions

ML179 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

ML179 is a compound that has garnered attention for its potential applications in various scientific research fields, particularly in toxicology and pharmacology. Below is a detailed exploration of its applications, supported by case studies and data tables.

Toxicology and Environmental Health

This compound has been utilized in toxicological studies to understand gene-environment interactions and the mechanisms underlying chemical toxicity. Its application includes:

- Gene Pathway Screening : this compound is employed to screen genomes across different biological systems to identify pathways related to sensitivity or resistance to chemical toxicity. This can help elucidate how organisms respond to environmental stressors and chemical exposures .

- Lipid Accumulation Studies : Research involving this compound has focused on lipid accumulation in steatotic cells, providing insights into metabolic disorders and potential therapeutic targets for conditions like non-alcoholic fatty liver disease (NAFLD) .

Drug Development

In pharmacological contexts, this compound has shown promise as a lead compound for developing therapeutics targeting specific diseases:

- Cancer Research : this compound's ability to influence cellular signaling pathways makes it a candidate for cancer therapeutics. Studies have indicated its potential in modulating tumor growth and response to treatment, although specific case studies are still emerging.

- Neuropharmacology : The compound is being investigated for its effects on neurological pathways, which could lead to advancements in treating neurodegenerative diseases .

Case Study 1: Gene Pathway Analysis

In one study, researchers utilized this compound to investigate its effects on gene expression in response to environmental toxins. The study revealed that this compound could significantly alter the expression of genes involved in detoxification processes, suggesting its utility in understanding biological responses to chemical stressors.

Case Study 2: Lipid Metabolism

Another research project focused on the impact of this compound on lipid metabolism within liver cells. The findings indicated that treatment with this compound resulted in reduced lipid accumulation, highlighting its potential role in therapeutic strategies for metabolic disorders like NAFLD.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Toxicology | Gene pathway screening | Identified pathways related to chemical sensitivity |

| Lipid accumulation studies | Reduced lipid buildup in steatotic cells | |

| Drug Development | Cancer therapeutics | Modulates tumor growth; potential for targeted therapies |

| Neuropharmacology | Effects on neurological pathways; implications for treatment |

Wirkmechanismus

ML179 exerts its effects by acting as an inverse agonist of liver receptor homolog-1 (LRH1). It binds to the receptor and induces a conformational change that reduces its activity. This leads to the repression of target gene expression and inhibition of cell proliferation. The molecular targets and pathways involved include the modulation of transcription factors and signaling pathways associated with cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

ML179 ist einzigartig in seiner hohen Selektivität und Potenz als inverser Agonist des Leberrezeptorhomologs 1 (LRH1). Ähnliche Verbindungen umfassen:

SR1848: Ein weiterer inverser Agonist von LRH1 mit unterschiedlichen Selektivitäts- und Potenzprofilen.

This compound zeichnet sich durch seine spezifische Aktivität gegen östrogenrezeptor-negative Brustkrebszellen und sein Potenzial für therapeutische Anwendungen aus .

Biologische Aktivität

ML179, also known as SR-1309, is a selective inverse agonist of the liver receptor homolog-1 (LRH-1), a nuclear receptor implicated in various biological processes, including metabolism and tumorigenesis. Its discovery marks a significant advancement in the development of therapeutic agents targeting LRH-1, particularly in the context of breast cancer and metabolic diseases.

This compound functions by inhibiting the activity of LRH-1, which is involved in the transcriptional regulation of genes associated with metabolic pathways and cancer progression. By acting as an inverse agonist, this compound reduces the transcriptional activity of LRH-1 below baseline levels, thereby repressing gene expression related to inflammation and cancer proliferation .

Potency and Efficacy

The biological activity of this compound has been characterized through various assays:

- IC50 Value : The compound exhibits a half-maximal inhibitory concentration (IC50) of 320 nM , indicating its potency in inhibiting LRH-1 activity.

- Maximum Efficacy : In reporter assays, this compound demonstrated a maximum efficacy of 64% repression of LRH-1 target genes .

Cellular Studies

In cell-based assays, this compound has shown significant effects on breast cancer cell lines. For instance, in studies involving MDA-MB-231 cells, this compound exhibited anti-proliferative effects, suggesting its potential as a therapeutic agent against breast cancer .

Table 1: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| IC50 | 320 nM |

| Maximum Efficacy | 64% |

| Cell Line Tested | MDA-MB-231 |

| Mechanism | Inverse Agonist for LRH-1 |

Study on Gene Expression Regulation

A pivotal study evaluated the impact of this compound on gene expression in Huh7 cells stimulated with pro-inflammatory cytokines IL-1β and IL-6. The results indicated that treatment with this compound significantly repressed the expression of several acute-phase response (APR) genes, including haptoglobin (Hp) and serum amyloid A (SAA), to levels comparable to unstimulated control cells. This suggests that this compound can effectively modulate inflammatory responses through LRH-1 inhibition .

Implications for Cancer Treatment

Research has highlighted the role of LRH-1 in breast cancer progression due to its involvement in aromatase gene regulation. Given that aromatase is upregulated in breast tumors, targeting LRH-1 with inverse agonists like this compound presents a novel therapeutic approach. The ability to reduce LRH-1 activity may lead to decreased estrogen production and subsequent tumor growth inhibition .

Eigenschaften

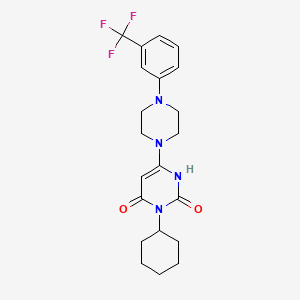

IUPAC Name |

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFABFKUNLDYKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.